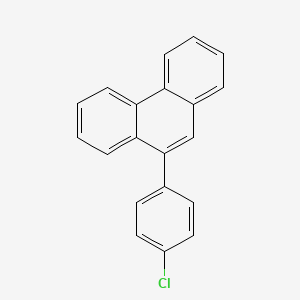

9-(4-Chlorophenyl)phenanthrene

Description

Significance of Phenanthrene (B1679779) Scaffold in Contemporary Chemical Synthesis

The phenanthrene nucleus, composed of three fused benzene (B151609) rings, is a versatile and highly significant scaffold in modern chemical synthesis. researchgate.net Its planar structure and aromaticity are foundational to its utility in a variety of scientific fields. nih.gov Phenanthrene and its derivatives are not just laboratory curiosities; they are integral components in the synthesis of dyes, plastics, explosives, and even drugs. taylorandfrancis.comwikipedia.org

In the realm of medicinal chemistry, the phenanthrene core is present in numerous naturally occurring and synthetic compounds with diverse therapeutic benefits. researchgate.net For instance, it forms the structural backbone of vital alkaloids like morphine and codeine. researchgate.net The planar nature of the phenanthrene ring allows its derivatives to intercalate with DNA, a mechanism that underpins their potential as anticancer agents. nih.gov Researchers are actively exploring phenanthrene-based compounds for their cytotoxic, antimicrobial, anti-inflammatory, and antioxidant activities. acs.org

Furthermore, the phenanthrene scaffold is a key component in the development of advanced materials. Its inherent fluorescence under ultraviolet light makes it suitable for applications in optoelectronics and the design of dye-sensitized solar cells (DSSC). wikipedia.orgbeilstein-journals.org The ability to functionalize the phenanthrene core at various positions allows for the fine-tuning of its electronic and photophysical properties, making it a valuable building block for novel organic materials. beilstein-journals.org

The synthesis of the phenanthrene skeleton itself has been a subject of extensive research, with classic methods like the Bardhan-Sengupta synthesis, Haworth synthesis, and Pschorr synthesis being well-established. researchgate.net More contemporary methods, including photocatalyzed cyclizations, offer efficient and environmentally benign routes to this important tricyclic system. beilstein-journals.org

Overview of 9-(4-Chlorophenyl)phenanthrene as a Model Arylphenanthrene Derivative

This compound is a notable example of an arylphenanthrene derivative. In this molecule, a 4-chlorophenyl group is attached to the 9-position of the phenanthrene core. This substitution pattern makes it a useful model compound for studying the influence of a halogenated aryl substituent on the chemical and physical properties of the phenanthrene system.

Below are the key chemical properties of this compound:

| Property | Value | Reference |

| CAS Number | 37842-69-6 | chemicalbook.com |

| Molecular Formula | C20H13Cl | chemicalbook.comnih.gov |

| Molecular Weight | 288.77 g/mol | chemicalbook.com |

| Appearance | Solid (form not specified) | |

| Synonyms | Phenanthrene, 9-(4-chlorophenyl)- | chemicalbook.com |

The presence of the chlorine atom, an electron-withdrawing group, on the phenyl ring can significantly alter the electronic distribution and reactivity of the phenanthrene scaffold compared to the parent, unsubstituted phenanthrene. This makes this compound an interesting subject for research into structure-property relationships within the arylphenanthrene class.

Scope and Academic Research Focus on Substituted Phenanthrenes

The academic research landscape for substituted phenanthrenes is both broad and dynamic, with a strong focus on understanding how different substituents impact the molecule's behavior. acs.orgnih.gov A key area of investigation is the development of novel synthetic methodologies to create multi-substituted phenanthrenes with precise control over the substitution pattern. rsc.org For example, recent studies have shown that the choice of a Lewis acid catalyst can direct the synthesis to yield different isomers of phenanthrene derivatives. rsc.org

A significant portion of research is dedicated to exploring the biological activities of substituted phenanthrenes. acs.org The position and nature of the substituent group can dramatically affect the compound's properties. nih.gov For instance, the introduction of alkyl groups can shift the metabolic pathways of phenanthrene, potentially altering its mutagenicity. nih.gov The presence and location of polar substitutions are also critical drivers of toxicity. researchgate.net

The potential applications of substituted phenanthrenes as functional materials continue to be a major research driver. beilstein-journals.org By attaching different functional groups, scientists can tailor the photophysical and electronic properties of the phenanthrene core for use in areas like organic light-emitting diodes (OLEDs) and sensors. The study of how substituents influence properties like fluorescence and charge transport is crucial for designing next-generation organic electronic devices.

Structure

3D Structure

Properties

Molecular Formula |

C20H13Cl |

|---|---|

Molecular Weight |

288.8 g/mol |

IUPAC Name |

9-(4-chlorophenyl)phenanthrene |

InChI |

InChI=1S/C20H13Cl/c21-16-11-9-14(10-12-16)20-13-15-5-1-2-6-17(15)18-7-3-4-8-19(18)20/h1-13H |

InChI Key |

ZGAFVMDDUCBXAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Theoretical and Computational Studies on 9 4 Chlorophenyl Phenanthrene and Substituted Phenanthrenes

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the structural and electronic properties of complex organic molecules, including 9-(4-chlorophenyl)phenanthrene and its derivatives. These computational methods allow for a detailed analysis of various molecular characteristics that are often difficult to probe experimentally.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) of Chlorinated Phenanthrenes

Frontier molecular orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.orgyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in molecular interactions, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. researchgate.netyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability and lower reactivity. researchgate.net

In the context of chlorinated phenanthrenes, DFT calculations are employed to determine the energies and spatial distributions of the HOMO and LUMO. For instance, in a computational study of various phenanthrene (B1679779) and phenanthroline derivatives, the inter-frontier energy gap for all compounds was found to be within the range characteristic of semiconductors. researchgate.net The introduction of a chlorine atom to the phenanthrene framework, as in this compound, influences the electronic properties. This is due to the electronegativity and the ligand field effect of the chlorine atom, which can alter the energy levels of the molecular orbitals. nih.gov

Aromaticity Assessments: Computational Descriptors and Models

The aromaticity of phenanthrene and its derivatives is a key feature influencing their stability and reactivity. Computational chemistry offers several descriptors to quantify this property. One widely used method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. github.iogithub.io Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity. nih.gov For phenanthrene, NICS calculations reveal variations in local aromaticity, with the outer rings exhibiting greater aromatic character than the central ring. nih.gov

Another important descriptor is the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the deviation of bond lengths from an ideal aromatic system. A HOMA index close to 1 indicates high aromaticity. For phenanthrene, the HOMA index for the outer rings is higher than that of the central ring, corroborating the findings from NICS calculations. researchgate.net

Computational studies on peri-fused N,N and N,O-heterocycles containing a phenanthrene-like framework have utilized a range of aromaticity indicators, including HOMA, NICS, and others, to assess the impact of heteroatom substitution on the aromatic character of the system. researchgate.net These studies demonstrate that the introduction of different atoms and their arrangement within the ring system can perturb the σ and π electronic frameworks, leading to changes in aromaticity. researchgate.net For this compound, a comprehensive aromaticity assessment would involve calculating these descriptors for each of the rings in the phenanthrene core to understand the electronic influence of the 4-chlorophenyl substituent.

Molecular Electrostatic Potential Mapping

Molecular electrostatic potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecule's surface, typically color-coded so that red indicates electron-rich areas (negative potential) and blue indicates electron-poor areas (positive potential). researchgate.net

For substituted phenanthrenes, MEP analysis can reveal how substituents alter the electronic landscape of the parent molecule. In a study of 4b,9b-dihydroxy-5-(4-chlorophenyl)-7,7-dimethyl-4b,5,7,8-tetrahydroindeno[1,2-b]indole-9,10(6H,9bH)-dione, which contains a chlorophenyl group, the MEP map was used to identify the electron-rich and electron-deficient regions, providing insights into its potential interactions. researchgate.net The presence of the electronegative chlorine atom in this compound is expected to create a region of positive electrostatic potential on the carbon atom to which it is attached and a region of negative potential around the chlorine atom itself. The phenanthrene moiety, being an aromatic system, will also exhibit characteristic regions of negative potential above and below the plane of the rings. This detailed charge distribution information is crucial for understanding intermolecular interactions and chemical reactivity.

Atomic Charge Distribution Analysis

The distribution of atomic charges within a molecule is a fundamental property that influences its chemical behavior. nih.gov Computational methods provide various schemes for calculating these partial charges, with Mulliken population analysis being one of the most established, though it is known to be sensitive to the choice of basis set. uni-muenchen.dehuntresearchgroup.org.ukwikipedia.org Other methods like Löwdin population analysis and Natural Population Analysis (NPA) have been developed to address some of the limitations of the Mulliken approach. nih.gov

These analyses partition the total electron density among the atoms in a molecule, providing a quantitative measure of the charge on each atom. In substituted phenanthrenes, the charge distribution is influenced by the nature and position of the substituents. For this compound, the electronegative chlorine atom will draw electron density from the phenyl ring, leading to a more positive charge on the carbon atom it is bonded to and a negative charge on the chlorine atom itself. The charge distribution across the phenanthrene core will also be affected by the electron-withdrawing nature of the chlorophenyl group. A detailed atomic charge analysis using a reliable method like NPA would provide valuable insights into the reactivity and intermolecular interactions of this molecule.

Geometrical Optimization and Conformational Analysis

The three-dimensional structure of a molecule is intimately linked to its properties and reactivity. Geometrical optimization using DFT allows for the determination of the most stable conformation of a molecule by finding the minimum energy structure on the potential energy surface. For this compound, a key structural parameter is the dihedral angle between the phenanthrene and the 4-chlorophenyl rings. This angle is a result of the balance between steric hindrance and the desire for extended conjugation.

Computational studies on similar 9-arylphenanthrene systems have shown that the phenyl ring is often twisted out of the plane of the phenanthrene core. For example, theoretical calculations on methyl(10-phenylphenanthren-9-yl)sulfane revealed a dihedral angle of 94° between the phenyl and phenanthrene rings in the ground state. rsc.org Similarly, for 9-acetylanthracene, a related polycyclic aromatic hydrocarbon, a torsional angle of approximately 70° was found between the acetyl group and the anthracene (B1667546) rings. rsc.org In the case of this compound, the dihedral angle is expected to be significant, influencing the extent of π-conjugation between the two aromatic systems. Optimized geometries for halogenated phenanthrenes have been calculated at various levels of theory, providing a basis for understanding their structure. researchgate.net

Spectroscopic Property Predictions through Computational Chemistry

Computational chemistry plays a crucial role in predicting and interpreting the spectroscopic properties of molecules, providing a powerful complement to experimental data. For this compound and related compounds, theoretical calculations can predict various spectra, including UV-Vis and NMR.

Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. nih.gov The calculated excitation energies and oscillator strengths can be used to assign the experimentally observed absorption bands to specific electronic transitions. For phenanthrene and its derivatives, the UV-Vis spectra typically show several characteristic bands. researchgate.netnih.govphotochemcad.com Computational studies can help to understand how substituents, such as the 4-chlorophenyl group, affect the position and intensity of these bands. For example, the introduction of substituents can shift the absorption maxima to longer or shorter wavelengths (bathochromic or hypsochromic shifts, respectively).

In addition to UV-Vis spectra, computational methods can also predict NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to obtain theoretical 1H and 13C NMR spectra. nih.gov These predicted spectra can be compared with experimental data to aid in structure elucidation and assignment of resonances. For complex molecules like this compound, where spectral interpretation can be challenging, theoretical predictions are particularly valuable.

Mechanistic Insights from Computational Modeling of Arylphenanthrene Reactions

Computational modeling has emerged as a powerful tool to elucidate the intricate mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. In the context of arylphenanthrene synthesis, theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in mapping out reaction pathways, identifying key intermediates and transition states, and explaining the regioselectivity observed in these reactions. A notable example is the palladium-catalyzed C-H arylation of phenanthrene, which provides a direct route to form 9-arylphenanthrenes.

A detailed computational investigation into the palladium/o-chloranil-catalyzed C-H arylation of phenanthrene with trimethylphenylsilane has shed light on the reaction mechanism and the specific role of the additives. nih.govnagoya-u.ac.jp This type of reaction is highly relevant for the synthesis of compounds like this compound, as the fundamental steps of C-H activation and C-C bond formation are analogous.

The computationally elucidated catalytic cycle for the C-H arylation of phenanthrene can be broken down into three key stages: transmetalation, carbometalation, and trans-β-hydrogen elimination. nih.govnagoya-u.ac.jp The study revealed the multifaceted role of o-chloranil, which acts not just as an oxidant but also as a ligand and a base, facilitating different steps of the reaction cycle. nih.govnagoya-u.ac.jp

The proposed mechanism, supported by DFT calculations, is initiated by the reaction of a palladium(II) precursor with o-chloranil and phenanthrene. The key mechanistic steps are as follows:

Transmetalation: This initial step involves the transfer of the aryl group (in this case, a phenyl group from trimethylphenylsilane) to the palladium center. The calculations showed that o-chloranil facilitates this step. nih.govnagoya-u.ac.jp

Carbometalation: The arylpalladium intermediate then undergoes carbometalation with phenanthrene. This step involves the insertion of the C9-C10 double bond of phenanthrene into the Pd-C(aryl) bond. This insertion is crucial as it dictates the regioselectivity of the arylation, favoring the K-region (the 9- and 10-positions) of phenanthrene. nih.govnagoya-u.ac.jp

Trans-β-Hydrogen Elimination: The final step to regenerate the catalyst and form the arylated phenanthrene product is a trans-β-hydrogen elimination. In this process, a hydrogen atom from the 10-position of the phenanthrene ring is transferred to the palladium center, followed by reductive elimination of the product. nih.govnagoya-u.ac.jp

The computational models in this study also provided insights into the preference for arylation at the 9-position of the phenanthrene core. The unique electronic and steric environment of the K-region of phenanthrene makes it particularly susceptible to this type of addition.

Advanced Spectroscopic Characterization of Phenanthrene Derivatives in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. For 9-(4-Chlorophenyl)phenanthrene, both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide detailed information about the molecular framework.

In the ¹H NMR spectrum, recorded in deuterated chloroform (CDCl₃) at 500 MHz, the protons on the phenanthrene (B1679779) and chlorophenyl rings resonate in distinct regions. The aromatic protons appear as a series of doublets and multiplets in the downfield region, typically between δ 7.49 and 8.79 ppm. rsc.org The specific chemical shifts and coupling constants (J values) allow for the assignment of each proton to its exact position on the aromatic rings, confirming the substitution pattern.

The ¹³C NMR spectrum, recorded at 125 MHz, provides information on the carbon skeleton of the molecule. The spectrum of this compound shows a series of signals corresponding to the 20 carbon atoms in the molecule. Key signals include those for the carbon atoms of the chlorophenyl ring and the distinct carbons of the phenanthrene core, confirming the presence and connectivity of both structural motifs. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

This table is interactive. Click on headers to sort.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 8.79 | d | 8.3 | Phenanthrene-H |

| 8.74 | d | 8.2 | Phenanthrene-H |

| 7.96 – 7.83 | m | - | Phenanthrene-H |

| 7.76 – 7.61 | m | - | Phenanthrene-H & Phenyl-H |

| 7.60 – 7.54 | m | - | Phenanthrene-H |

| 7.49 | dd | 7.4, 5.0 | Phenyl-H |

Data sourced from supporting information of a research article. rsc.org

Table 2: Selected ¹³C NMR Spectroscopic Data for this compound in CDCl₃

This table is interactive. Click on headers to sort.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 139.4 | Aromatic C-Cl |

| 134.1 | Aromatic C |

| 131.6 | Aromatic C |

| 131.3 | Aromatic C |

| 130.8 | Aromatic C |

| 130.2 | Aromatic C |

| 128.8 | Aromatic CH |

| 127.8 | Aromatic CH |

| 127.1 | Aromatic CH |

| 126.9 | Aromatic CH |

| 126.8 | Aromatic CH |

| 126.7 | Aromatic CH |

| 123.1 | Aromatic CH |

| 122.7 | Aromatic CH |

Data sourced from supporting information of a research article. rsc.org

Mass Spectrometry (MS and HRMS) in Compound Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide information about its elemental composition and structure.

For this compound (C₂₀H₁₃Cl), the calculated molecular weight is approximately 288.77 g/mol . chemicalbook.comchemicalbook.com In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to this mass. A characteristic feature for chlorine-containing compounds is the presence of an isotopic peak [M+2]⁺ at m/z 290, which arises from the natural abundance of the ³⁷Cl isotope. The intensity of this [M+2]⁺ peak is expected to be about one-third of the [M]⁺ peak, confirming the presence of a single chlorine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of a compound. For C₂₀H₁₃Cl, HRMS would confirm the exact mass to several decimal places, distinguishing it from other compounds with the same nominal mass but different elemental compositions. This technique is definitive for verifying the identity of a newly synthesized compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorption bands corresponding to its aromatic structure and the carbon-chlorine bond.

Key expected absorptions include:

Aromatic C-H Stretching: Sharp bands typically appear above 3000 cm⁻¹. These vibrations are characteristic of hydrogen atoms attached to sp²-hybridized carbon atoms in the phenanthrene and phenyl rings.

Aromatic C=C Stretching: A series of bands in the 1600-1450 cm⁻¹ region are due to carbon-carbon stretching vibrations within the aromatic rings. These peaks confirm the presence of the polycyclic aromatic system.

C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations occur in the 900-675 cm⁻¹ region. The specific pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings.

C-Cl Stretching: The carbon-chlorine bond typically shows a moderate to strong absorption in the fingerprint region, generally between 1100 and 1000 cm⁻¹, although its position can vary.

X-ray Crystallography for Solid-State Structural Determination and Molecular Packing

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise positions of atoms in the crystal lattice.

If a suitable single crystal of this compound were analyzed, X-ray crystallography would provide a wealth of information, including:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule in the solid state. This would reveal the relative orientation of the chlorophenyl ring with respect to the phenanthrene plane.

Crystal Packing: How individual molecules are arranged in the crystal lattice. This includes details on intermolecular interactions, such as π-π stacking between the aromatic rings of adjacent molecules and any potential C-H···Cl or C-H···π interactions, which govern the supramolecular architecture. nih.gov

As of now, a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. However, the analysis of structurally related compounds demonstrates the power of this technique to provide unambiguous structural proof and insight into solid-state properties. nih.gov

Photophysical Properties and Optoelectronic Applications of Arylphenanthrenes

Absorption Characteristics (UV-Vis Spectroscopy) of Phenanthrene-Based Materials

The electronic absorption spectra of phenanthrene (B1679779) and its derivatives are characterized by distinct bands in the ultraviolet-visible (UV-Vis) region, which arise from π-π* electronic transitions within the aromatic system. Typically, phenanthrene-based materials exhibit several intense absorption bands. chemicalbook.com The absorption spectrum of the parent phenanthrene molecule, for instance, shows characteristic peaks that are a result of transitions to different excited states. aatbio.com

Luminescence Properties: Fluorescence and Phosphorescence Studies

The luminescence of phenanthrene derivatives is a key area of interest for their application in light-emitting devices. These properties are intricately linked to the molecular structure, including the nature of substituents and their potential for intermolecular interactions.

Fluorescence Quantum Yields and Stokes Shifts

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process. Unsubstituted phenanthrene itself exhibits a relatively low fluorescence quantum yield. However, the introduction of aryl substituents can significantly influence this property. The Stokes shift, which is the difference between the absorption and emission maxima, is another important characteristic. A larger Stokes shift is often desirable in emissive materials to minimize self-absorption. Phenanthrene-based molecules are generally known to have high Stokes shift values. nih.gov

Emission Spectra and Color Purity (e.g., Deep Blue Emission)

Phenanthrene derivatives are particularly noted for their potential as deep-blue emitters, a crucial component for full-color displays and white lighting applications. The emission spectrum of these compounds determines the color of the emitted light. The introduction of different aryl groups can tune the emission wavelength, allowing for the generation of light with high color purity. For instance, various phenanthrene-based fluorophores have been designed to achieve pure deep-blue emission in the range of 414–430 nm. researchgate.net The emission from 9-(4-Chlorophenyl)phenanthrene is anticipated to fall within the blue region of the spectrum.

Influence of Substituents and Molecular Aggregation on Luminescence

The nature of the substituent on the phenanthrene core plays a pivotal role in determining the luminescence properties. The 4-chlorophenyl group in This compound is an electron-withdrawing group, which can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the emission characteristics.

Molecular aggregation in the solid state can often lead to quenching of fluorescence, which is detrimental to device performance. However, some phenanthrene derivatives have been shown to exhibit aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE), where the fluorescence intensity is enhanced in the aggregated state. nih.gov The bulky nature of the 9-aryl substituent can also help in preventing detrimental π-π stacking interactions in the solid state, thereby preserving the emissive properties.

Electroluminescent Properties for Organic Light-Emitting Diodes (OLEDs)

The promising photophysical properties of arylphenanthrenes make them excellent candidates for use in OLEDs. Their high thermal stability and ability to form stable amorphous films are also advantageous for device fabrication and longevity.

Phenanthrene Derivatives as Emitters for OLEDs

Phenanthrene derivatives have been successfully employed as the emissive layer in OLEDs, demonstrating efficient electroluminescence. nih.gov Their ability to produce deep-blue light is particularly valuable. Non-doped OLEDs using phenanthrene-based emitters have achieved impressive performance, with high external quantum efficiencies (EQEs) and color coordinates suitable for high-definition displays. researchgate.net For example, some devices have demonstrated EQEs of over 4% with deep-blue emission. researchgate.net While specific electroluminescence data for This compound is not available, its structural similarity to other high-performance phenanthrene emitters suggests its potential in this area.

Role as Electron-Injection/Hole Blocking Layers

There is currently no specific information available in the scientific literature detailing the use or performance of this compound as an electron-injection or hole-blocking material in electronic devices such as organic light-emitting diodes (OLEDs). Research in this area tends to focus on broader classes of phenanthrene derivatives, but specific data for the title compound is not reported.

Bifunctional Materials (Hole-Transporting + Emissive)

The potential for this compound to act as a bifunctional material, combining both hole-transporting and emissive properties, has not been specifically investigated in published research. While some phenanthrene-based molecules have been explored for such dual roles, there is no available data to confirm or quantify these properties for this compound.

Application in Dye-Sensitized Solar Cells (DSSC)

A review of the current scientific literature reveals no studies on the application of this compound as a sensitizer (B1316253) or in any other capacity within dye-sensitized solar cells (DSSCs).

Photoconducting Properties of Phenanthrene Derivatives

Specific data regarding the photoconducting properties of this compound are not available in the current body of scientific literature. While the photoconductivity of various phenanthrene derivatives has been a subject of interest, dedicated studies on this particular chlorinated derivative have not been reported.

Supramolecular Chemistry Applications: Anion Recognition and Sensing

There is no published research on the use of this compound in the field of supramolecular chemistry, specifically for anion recognition and sensing. The design of receptors for anion binding often involves specific functional groups and molecular geometries that have not been described for this compound.

Electrical Insulating Properties of Chlorinated Phenanthrenes

Detailed studies on the electrical insulating properties of this compound are not present in the available scientific literature. While the dielectric properties of some chlorinated aromatic compounds have been investigated, specific data for this phenanthrene derivative is lacking.

Reactivity and Mechanistic Investigations of Phenanthrene and Its Aryl Derivatives

Carbon-Carbon Bond Formation Reactions

The phenanthrene (B1679779) skeleton, particularly when functionalized with an aryl group, serves as a platform for constructing more complex polycyclic aromatic systems. Key C-C bond-forming strategies include intramolecular cyclizations, π-extensions, and cycloadditions.

Intramolecular Cyclization Pathways

While direct intramolecular cyclization of 9-(4-chlorophenyl)phenanthrene itself is not extensively documented, its derivatives, notably the corresponding phenanthrene-9,10-dione, are key precursors for building larger heterocyclic systems. A prominent example is the synthesis of dibenzo[a,c]phenazine (B1222753) derivatives.

The process begins with the oxidation of this compound to its 9,10-dione derivative. This dione (B5365651) can then undergo a condensation reaction with an aromatic diamine, such as 4-nitro-o-phenylenediamine (B140028), followed by cyclization to form the dibenzo[a,c]phenazine core. For instance, the synthesis of a nitro-substituted dibenzo[a,c]phenazine involves refluxing the phenanthrene-9,10-dione with 4-nitro-o-phenylenediamine in ethanol. nih.gov This reaction pathway is a powerful method for creating complex, nitrogen-containing polycyclic aromatic compounds which are of interest for their photophysical properties. nih.gov A subsequent reduction of the nitro group can yield an amino-functionalized dibenzo[a,c]phenazine, which can be further modified. nih.gov

A related synthetic strategy for phenanthrenes involves the intramolecular cyclization of 2'-benzyl-4'-chloro-(1,1'-biphenyl)-2-carbaldehyde, which can be promoted by a potassium tert-butoxide/DMF system. rsc.orgrsc.org This highlights a different approach where the phenanthrene ring itself is formed through cyclization, starting from a substituted biphenyl (B1667301) precursor. rsc.orgrsc.org

Table 1: Synthesis of Dibenzo[a,c]phenazine Derivatives

| Starting Material 1 | Starting Material 2 | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 9,10-Phenanthrenequinone | 4-nitro-o-phenylenediamine | Ethanol, reflux | dbp-NO2 (nitro-dibenzo[a,c]phenazine) | nih.gov |

| dbp-NO2 | Pd-C, N2H4·H2O | - | dbp-NH2 (amino-dibenzo[a,c]phenazine) | nih.gov |

Annulative π-Extension Reactions

Annulative π-extension (AπE) reactions are a critical tool for expanding polycyclic aromatic hydrocarbon (PAH) systems, leading to materials with tailored electronic and photophysical properties. These reactions systematically build new fused rings onto an existing aromatic core. While specific AπE reactions starting directly with this compound are not widely reported, the general reactivity of the phenanthrene core suggests its potential in such transformations. For example, one-step annulative π-extension has been successfully applied to corannulene, demonstrating the power of this method to create complex, curved aromatic systems. elsevierpure.com The "benzogenic Diels-Alder reaction" also represents a form of π-extension, where a bay region of a PAH reacts with a dienophile to form a new benzene (B151609) ring. researchgate.net It is plausible that the this compound could undergo similar palladium-catalyzed coupling reactions to extend its π-system, although the electronic effects and steric hindrance of the 9-aryl substituent would need to be considered.

Diels-Alder Reactions with Phenanthrene Substrates

The phenanthrene moiety contains a "bay region," which, like the central ring of anthracene (B1667546), can function as a diene in Diels-Alder cycloadditions. This reactivity provides a pathway to synthesize complex, three-dimensional structures. The reaction involves the [4+2] cycloaddition of a dienophile, such as acetylene (B1199291) or maleic anhydride (B1165640), across the 1- and 4-positions of the phenanthrene core. researchgate.net This "benzogenic Diels-Alder reaction" results in the formation of a new six-membered ring, effectively closing the bay and extending the aromatic system, for instance, converting phenanthrene into pyrene. researchgate.net

For this compound, the presence of the bulky chlorophenyl group at the C9 position would sterically influence the approach of the dienophile to the bay region diene. While this might reduce reactivity compared to unsubstituted phenanthrene, the underlying capability for cycloaddition remains. This approach is a key strategy for the synthesis of highly compact PAHs. researchgate.net The reactivity is analogous to the well-studied Diels-Alder reactions of 9-substituted anthracenes, which are pivotal in the synthesis of various pharmaceutical compounds. orientjchem.org

Oxidation Reactions of Phenanthrene-9,10-dione Derivatives

The oxidation of phenanthrene and its derivatives is a fundamental transformation, primarily yielding phenanthrene-9,10-diones. These diones are versatile intermediates in organic synthesis. thieme-connect.de

This compound can be oxidized to the corresponding this compound-9,10-dione. This reaction is typically accomplished using strong oxidizing agents. The classic method for oxidizing the phenanthrene core involves chromium(VI) reagents, such as chromic acid or chromium trioxide in acetic acid. thieme-connect.dewikipedia.orgstackexchange.com The reaction proceeds by attacking the electron-rich 9,10-double bond of the phenanthrene ring. stackexchange.com

Once formed, the resulting phenanthrene-9,10-dione is a stable, orange, crystalline solid. wikipedia.orgwikipedia.org These diones are typical α-diketones and can undergo further reactions. wikipedia.org A notable reaction is the formation of an ortho-quinhydrone derivative. This occurs when phenanthrene-9,10-dione (PQ) is treated with its reduced form, phenanthrene-9,10-diol (PQH₂). epa.gov The resulting product, phenanthrenequinhydrone, is a charge-transfer complex held together by hydrogen bonds between the dione and diol molecules, representing the first isolated ortho-quinhydrone. epa.gov This reactivity is expected to be preserved in the 9-(4-chlorophenyl) substituted analogue.

Table 2: Typical Oxidation of Phenanthrene

| Substrate | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| Phenanthrene | Chromic acid | Phenanthrene-9,10-dione | wikipedia.org |

| Phenanthrene | Chromium(VI) oxide, Sulfuric acid | Phenanthrene-9,10-dione | stackexchange.com |

Electrochemistry and Redox Properties of Functionalized Phenanthrenes

The electrochemical behavior of phenanthrenes is largely dominated by the properties of their corresponding phenanthrene-9,10-dione derivatives. These quinones are redox-active compounds capable of undergoing electron transfer reactions. nih.gov

The conversion of this compound to its dione derivative creates an electrochemically active species. Phenanthrene-9,10-dione (PQ) participates in redox cycling, which is central to its biological and chemical activities. nih.govresearchgate.net The redox process can involve two distinct pathways:

Two-electron reduction : PQ can be reduced by two electrons to form the corresponding hydroquinone (B1673460), 9,10-dihydroxyphenanthrene (B1203692) (PQH₂). This is often considered a detoxification pathway, though the hydroquinone itself can be unstable and redox-active. researchgate.net

One-electron reduction : PQ can accept a single electron to form a semiquinone radical anion (PQ⁻•). This radical is a key intermediate in the generation of reactive oxygen species. nih.govresearchgate.net

Studies on related compounds, such as 3,4,5-tris(chlorophenyl)-1,2-diphosphaferrocenes, have shown that the position of chlorine atoms on the phenyl rings influences the reduction potential of the molecule, while the oxidation potentials may remain unchanged. beilstein-journals.org This suggests that the 4-chloro-substituent on the phenyl ring of this compound would similarly modulate the redox potentials of its corresponding quinone, influencing the thermodynamics of its electron transfer processes.

Radical Intermediates and Reaction Mechanisms

The chemistry of this compound involves radical intermediates, particularly in the context of its synthesis and the reactivity of its oxidized dione form.

A proposed mechanism for the synthesis of phenanthrenes from 1,1'-biphenyl aldehydes and ketones involves a free radical reaction pathway, highlighting the role of radicals in the formation of the phenanthrene core itself. rsc.org

More significantly, the redox cycling of the corresponding this compound-9,10-dione is a major source of radical intermediates. nih.gov The process is initiated by the one-electron reduction of the dione to a semiquinone radical. nih.govresearchgate.net This unstable radical can then react with molecular oxygen to regenerate the parent quinone, producing a superoxide (B77818) radical (O₂⁻•) in the process. nih.gov This cycle can generate a significant amount of reactive oxygen species (ROS), including superoxide and, subsequently, hydrogen peroxide and hydroxyl radicals. nih.gov The formation of these radical species is responsible for much of the observed toxicity and reactivity of phenanthrenequinones. nih.gov The entire process underscores the importance of radical intermediates in the mechanistic chemistry of oxidized phenanthrene derivatives.

Conformationally Driven Reactivity in Phenanthrene Systems

The three-dimensional structure, or conformation, of aryl-substituted phenanthrenes plays a critical role in determining their reactivity. In this compound, the single bond connecting the phenyl group to the phenanthrene ring allows for rotation. This rotation leads to different spatial arrangements (conformers) of the two aromatic systems relative to each other. The orientation of the 4-chlorophenyl ring can influence the molecule's reactivity in several ways:

Steric Hindrance: The phenyl group can sterically block or hinder the approach of reactants to one face of the phenanthrene plane or to the adjacent positions (like the 1 and 8 positions). The specific rotational angle will dictate the extent of this steric shielding.

Electronic Interactions: The relative orientation affects the overlap between the π-orbitals of the phenanthrene and the chlorophenyl rings. A more coplanar arrangement would maximize π-conjugation, influencing the electronic properties of the entire molecule. Conversely, a perpendicular arrangement would minimize this interaction. Such conformational changes can be triggered by external stimuli, such as light or changes in the electronic state (oxidation/reduction). nih.govacs.org

Recent research has highlighted that changes in conformation can act as a switch to alter the reactivity of a system. researchgate.netnih.govacs.org For example, studies on phenanthrene-extended phenazine (B1670421) dications have shown that a two-electron oxidation induces a significant conformational change. nih.govacs.org This flattening of the molecular structure, driven by an increase in aromaticity, results in a unique reactivity profile, where the molecule can undergo ring contraction or reduction depending on the nucleophile used. nih.govacs.org This principle, where a change in electronic state drives a conformational change that in turn dictates the reaction pathway, is a key concept in modern organic chemistry.

While specific studies on the conformationally driven reactivity of this compound are not detailed in the provided search results, the general principles derived from related systems are applicable. The rotational barrier of the C-C bond between the two rings will determine the stability of different conformers. The interplay between the electronic state of the molecule and its preferred conformation can be exploited to control reaction outcomes. For instance, protonation or complexation could trigger conformational changes that enhance or suppress certain reaction pathways. acs.org The reactivity of the phenanthrene core in this compound is therefore not static but is dynamically linked to the conformational preferences of its 9-aryl substituent.

Future Research Directions and Advanced Applications of Arylphenanthrene Systems

Development of Novel Synthetic Routes to Complex Arylphenanthrene Architectures

The synthesis of phenanthrene (B1679779) and its derivatives is a cornerstone of organic chemistry, with traditional methods including the Haworth and Bardhan-Sengupta syntheses. quimicaorganica.org However, the demand for more efficient, atom-economical, and functional-group-tolerant methods has driven the exploration of novel synthetic strategies. For complex arylphenanthrenes like 9-(4-Chlorophenyl)phenanthrene, modern catalytic systems offer significant advantages.

Recent advancements have highlighted the power of palladium-catalyzed reactions in constructing the phenanthrene core. nih.govnih.govresearchgate.netbenthamdirect.com These methods often involve C-H bond activation, allowing for the direct arylation of phenanthrene precursors, or domino reactions that rapidly build molecular complexity in a single pot. nih.govbenthamdirect.com For instance, a novel palladium-catalyzed reaction utilizing aryl iodides and ortho-bromobenzoyl chlorides has been shown to produce a variety of phenanthrene derivatives with high yields and short reaction times. nih.gov Such approaches could be adapted for the synthesis of this compound, potentially offering a more efficient alternative to traditional Suzuki coupling methods.

Furthermore, aromatization-assisted ring-closing metathesis (RCM) has emerged as a powerful tool for accessing functionalized phenanthrenes. acs.org This strategy allows for the construction of the terminal phenanthrene ring from readily available precursors. Another promising avenue is the use of oxidative radical cyclization, which can provide access to functionalized phenanthrenyl stannanes as versatile building blocks for more complex polyaromatic systems. nih.gov The serendipitous discovery of electrocyclization reactions during the thermolysis of Diels-Alder intermediates also presents an intriguing, though less predictable, route to novel phenanthrene derivatives. rsc.org

Future research in this area will likely focus on expanding the substrate scope of these modern synthetic methods to include a wider variety of substituted aryl groups and phenanthrene precursors. The development of more sustainable catalytic systems, perhaps utilizing earth-abundant metals, will also be a key objective.

Table 1: Comparison of Synthetic Routes to Phenanthrene Derivatives

| Synthetic Method | Key Features | Potential Advantages for this compound Synthesis |

| Traditional Syntheses (e.g., Haworth, Bardhan-Sengupta) | Multi-step processes, often requiring harsh conditions. | Well-established, but may have limitations in functional group tolerance. |

| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) | High efficiency and functional group tolerance. | A reliable method for the introduction of the 4-chlorophenyl group. |

| Palladium-Catalyzed Domino Reactions | One-pot synthesis, increased molecular complexity. nih.gov | Potentially higher efficiency and atom economy. nih.gov |

| Aromatization-Assisted Ring-Closing Metathesis (RCM) | Construction of the terminal phenanthrene ring. acs.org | Offers a convergent approach to the phenanthrene core. acs.org |

| Oxidative Radical Cyclization | Access to functionalized phenanthrenyl stannanes. nih.gov | Provides versatile intermediates for further elaboration. nih.gov |

Exploration of Tailored Arylphenanthrene Derivatives for Enhanced Optoelectronic Performance

Phenanthrene derivatives are recognized for their promising photoluminescent and electroluminescent properties, making them attractive candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. academie-sciences.frgoogle.com The introduction of a 4-chlorophenyl group at the 9-position of the phenanthrene core, as in this compound, significantly influences the molecule's electronic properties.

The chlorine atom, being an electron-withdrawing group, can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the phenanthrene system. This tuning of the frontier molecular orbitals is crucial for designing materials with specific charge injection and transport properties. For instance, new phenanthrene derivatives bearing cyano groups have shown high electron affinity, suggesting their potential as electron-injection and hole-blocking materials in OLEDs. academie-sciences.frresearchgate.net

Future research will focus on the systematic exploration of a library of 9-arylphenanthrene derivatives with various substituents on the phenyl ring. By introducing different electron-donating or electron-withdrawing groups, it will be possible to fine-tune the optoelectronic properties to meet the demands of specific applications. For example, the synthesis and characterization of derivatives with extended π-conjugation could lead to materials with red-shifted emission, expanding the color gamut of OLED displays. The investigation of their performance as p-type or n-type semiconductors in organic field-effect transistors (OFETs) is also a promising direction, with some phenanthrene-based oligomers already demonstrating high charge carrier mobility and excellent stability. rsc.org

Integration of Computational Chemistry in Rational Design of Functionalized Phenanthrenes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the rational design of new organic materials. nih.gov By predicting the electronic structure, optical properties, and charge transport characteristics of molecules before their synthesis, computational methods can significantly accelerate the discovery of high-performance materials. youtube.com

For this compound and its analogues, DFT calculations can provide valuable insights into structure-property relationships. For example, calculations can predict how different substituents on the phenyl ring will affect the HOMO-LUMO gap, ionization potential, and electron affinity, which are key parameters for optoelectronic applications. spast.org DFT studies on phenanthrene degradation have also been conducted, indicating the reactivity of different positions on the phenanthrene ring. koreascience.kr This information can guide the design of more stable materials.

The future of this field lies in the development of more accurate and efficient computational models, as well as the application of machine learning and artificial intelligence to screen vast virtual libraries of potential arylphenanthrene derivatives. acs.orgacs.orgmaterialscloud.org This in silico design approach can identify promising candidates for synthesis and experimental validation, saving significant time and resources. nih.gov The use of computational tools to model the morphology and packing of these materials in the solid state is also crucial for understanding and predicting their performance in devices. youtube.com

Expanding Applications in Advanced Materials Science

The unique properties of arylphenanthrenes open up a wide range of possibilities for their application in advanced materials science, beyond their use in OLEDs. The ability to functionalize the phenanthrene core allows for the creation of materials with tailored properties for specific functions.

One exciting area of research is the development of organic semiconductors for use in flexible and printable electronics. cas.org The processability and tunable electronic properties of arylphenanthrenes make them promising candidates for the active layer in devices such as flexible displays, smart cards, and wearable sensors. youtube.comresearchgate.net The development of phenanthrene-based sensors for the detection of various analytes is another area of growing interest. researchgate.net By incorporating specific recognition units onto the phenanthrene scaffold, it is possible to create highly sensitive and selective chemical sensors.

Furthermore, the rigid and planar structure of the phenanthrene core makes it an excellent building block for the construction of porous organic frameworks (POFs) and other supramolecular architectures. These materials can have applications in gas storage, separation, and catalysis. The investigation of the liquid crystalline properties of appropriately substituted arylphenanthrenes could also lead to new applications in display technologies and optical switching devices.

Q & A

Q. What are the key structural and spectroscopic characteristics of 9-(4-Chlorophenyl)phenanthrene?

The compound features a phenanthrene backbone substituted with a 4-chlorophenyl group at the 9-position. Its molecular weight is 212.674 g/mol (C₁₄H₉Cl), with a CAS Registry Number of 947-72-8 . Spectroscopic characterization typically involves UV-Vis (absorbance up to 420 nm for phenanthrene derivatives) and fluorescence measurements. Gas chromatography (GC) with DB-5 columns and mass spectrometry (electron ionization) are standard for purity analysis, as demonstrated in studies on similar chlorinated phenanthrenes .

Q. What synthetic routes are commonly employed for 9-substituted phenanthrene derivatives?

Electrophilic aromatic substitution (EAS) at the 9- and 10-positions of phenanthrene is a foundational method, leveraging its resonance-stabilized structure . For this compound, coupling reactions (e.g., Suzuki-Miyaura) between 9-bromophenanthrene and 4-chlorophenylboronic acid are effective. Isotopic labeling (e.g., deuterium at C-10) can be achieved via halogen-lithium exchange followed by quenching with deuterated reagents, as shown in deuterated phenanthrene synthesis .

Q. How does the 4-chlorophenyl substituent influence the compound’s chemical reactivity?

The electron-withdrawing chlorine atom on the phenyl ring reduces electron density at the 9-position, directing subsequent EAS reactions to the 10-position of phenanthrene. This regioselectivity is critical in designing derivatives for applications like nonlinear optics (NLO) or polymer synthesis .

Advanced Research Questions

Q. What methodological challenges arise in crystallizing this compound, and how are they resolved?

Crystallization often requires slow evaporation of polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermolecular interactions. X-ray diffraction studies of related compounds (e.g., (4-chlorophenyl)[phenanthro-furan-3-yl]methanone) reveal hydrogen bonding and π-π stacking as key packing forces. High-resolution data (CCDC 1024475) provide benchmarks for structural validation .

Q. How can computational modeling predict the nonlinear optical (NLO) properties of this compound?

Density functional theory (DFT) calculations assess hyperpolarizability (β) by analyzing conjugation length and torsion angles between phenanthrene and substituents. Experimental hyper-Rayleigh scattering (HRS) data for disubstituted poly(phenanthrene)s show that modulating conjugation via backbone torsion enhances NLO intensity. These results align with theoretical predictions of charge-transfer interactions .

Q. What environmental persistence mechanisms are observed for chlorinated phenanthrenes in co-contaminated systems?

Chlorinated phenanthrenes exhibit resistance to biodegradation due to steric hindrance from the 4-chlorophenyl group. In systems co-contaminated with heavy metals (e.g., Pb²⁺ or Cd²⁺), bioavailability decreases, as metals bind to microbial enzymes involved in dechlorination. Biotransformation studies of 4-chlorophenol (4-CP) and DDT provide analogs for evaluating degradation pathways .

Data Contradiction Analysis

Q. Conflicting reports exist on the fluorescence quantum yield of 9-substituted phenanthrenes. How can these discrepancies be resolved?

Variations arise from solvent polarity, substituent electronic effects, and measurement techniques. For example, 9-[(E)-2-phenylethenyl]phenanthrene derivatives show hypochromic shifts in acetonitrile compared to anthracene analogs, with molar extinction coefficients ranging from 12,000–17,500 dm³mol⁻¹cm⁻¹ . Standardizing solvent systems and using time-resolved fluorescence spectroscopy can reconcile differences.

Methodological Tables

Table 1. Spectroscopic Properties of Selected Phenanthrene Derivatives (Adapted from )

| Compound | λₐᵦₛ (nm) | ε (dm³mol⁻¹cm⁻¹) | Fluorescence λₑₘ (nm) |

|---|---|---|---|

| This compound* | ~420 | 12,500–15,000 | 450–480 |

| FEN-SCH3 | 420 | 14,200 | 470 |

| FEN-CN | 420 | 13,800 | 465 |

*Estimated based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.